molecular formula C13H18ClNO3 B1316785 4-(2-Pyrrolidin-1-ylethoxy)benzoic acid hydrochloride CAS No. 63675-90-1

4-(2-Pyrrolidin-1-ylethoxy)benzoic acid hydrochloride

Cat. No. B1316785
CAS RN: 63675-90-1
M. Wt: 271.74 g/mol
InChI Key: XNMKFQBPOAJCFS-UHFFFAOYSA-N
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Description

“4-(2-Pyrrolidin-1-ylethoxy)benzoic acid hydrochloride” is a chemical compound with the CAS Number: 69731-93-7 . It has a molecular weight of 235.28 . The IUPAC name for this compound is 4-[2-(1-pyrrolidinyl)ethoxy]benzoic acid .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “4-(2-Pyrrolidin-1-ylethoxy)benzoic acid hydrochloride”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For example, a new series of pyrrolidine derivatives was synthesized starting from (2S,4R)-4-hydroxyproline .


Molecular Structure Analysis

The molecular structure of “4-(2-Pyrrolidin-1-ylethoxy)benzoic acid hydrochloride” can be represented by the SMILES string: ClC1=CC (OCCN2CCCC2)=CC=C1C (O)=O.Cl . The InChI code for this compound is 1S/C13H16ClNO3.ClH/c14-12-9-10 (3-4-11 (12)13 (16)17)18-8-7-15-5-1-2-6-15;/h3-4,9H,1-2,5-8H2, (H,16,17);1H .

Scientific Research Applications

Photophysical Properties in Lanthanide Complexes

4-(2-Pyrrolidin-1-ylethoxy)benzoic acid hydrochloride and its derivatives have been utilized in synthesizing lanthanide coordination compounds. These compounds exhibit significant photophysical properties, serving as efficient light-harvesting chromophores, with the coordinated benzoate ligands enhancing luminescence efficiencies and excited state lifetimes in solid-state environments (Sivakumar, Reddy, Cowley & Butorac, 2011).

Co-crystallization with L-Proline

The compound has been noted for its role in co-crystallization processes, particularly with zwitterionic l-proline. The resulting crystal structure displays chains of l-proline zwitterions capped by benzoic acid molecules, forming a distinctive hydrogen-bonded network (Chesna, Cox, Basso & Benedict, 2017).

Supramolecular Liquid Crystals

The compound's derivatives are crucial in the formation of supramolecular liquid crystals. These crystals are induced by hydrogen-bonding interactions between non-mesomorphic compounds, with varying effects based on different substituents and lateral substitutions. This research highlights the potential of such compounds in creating stable and dynamic liquid crystal phases (Naoum, Fahmi & Almllal, 2010).

Coordination Polymers and Luminescence

The compound forms part of the structure in various coordination polymers, with notable luminescence and magnetic properties. These properties are significant in the field of material science, particularly for creating materials with specific photophysical characteristics (Hou et al., 2013).

Polymerization and Electrochemical Activity

4-(2-Pyrrolidin-1-ylethoxy)benzoic acid hydrochloride plays a role in the polymerization processes, particularly in the formation of ultra-thin organic films and hybrid films with specific electrochemical activities. This is significant for applications in electrocatalysis and the development of advanced materials (Makowski et al., 2007).

Safety And Hazards

The safety information available indicates that “4-(2-Pyrrolidin-1-ylethoxy)benzoic acid hydrochloride” is an irritant . Precautionary measures include avoiding eye contact and ensuring adequate ventilation during handling .

Future Directions

The future directions for “4-(2-Pyrrolidin-1-ylethoxy)benzoic acid hydrochloride” and similar compounds involve further exploration of the pyrrolidine scaffold in drug discovery. The stereogenicity of carbons in the pyrrolidine ring and the spatial orientation of substituents can lead to a different biological profile of drug candidates . This can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

4-(2-pyrrolidin-1-ylethoxy)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c15-13(16)11-3-5-12(6-4-11)17-10-9-14-7-1-2-8-14;/h3-6H,1-2,7-10H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMKFQBPOAJCFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00524812
Record name 4-[2-(Pyrrolidin-1-yl)ethoxy]benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Pyrrolidin-1-ylethoxy)benzoic acid hydrochloride

CAS RN

63675-90-1
Record name 4-[2-(Pyrrolidin-1-yl)ethoxy]benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 4-[2-(1-pyrrolidinyl)ethoxy]benzoate (5.3 g, 21.2 mol) in 1 N aqueous HCl (50 mL) was heated at reflux for 18 h. The reaction mixture was washed with ethyl acetate (2×20 mL). The aqueous solvent was removed under reduced pressure to give the desired acid as a white solid (5.55 g, 96%) after drying under vacuum at ambient temperature.
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
96%

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